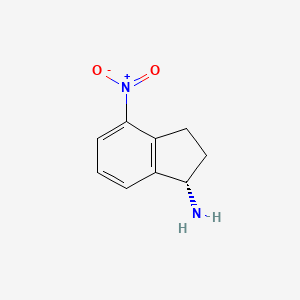

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine

Descripción general

Descripción

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to an indane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution to ensure the desired enantiomeric purity. These processes are optimized for yield, cost-effectiveness, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be further reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted indane derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine features a nitro group at the 4-position of the indane structure, contributing to its unique chemical reactivity and biological activity. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 180.17 g/mol. The presence of the nitro group enhances its potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors. It has shown promise in modulating mood disorders through its agonistic and antagonistic properties on various receptor types .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell lines. For example, modifications to the amine group have resulted in enhanced anti-tumor activity against melanoma cells .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

- Chiral Synthesis : The compound is utilized in asymmetric synthesis due to its chirality, facilitating the production of enantiomerically pure substances .

The biological activity of this compound extends beyond neuropharmacology:

- Enzyme Inhibition : It has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways, including tyrosinase and monoamine oxidase .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Neuropharmacology | Serotonin receptor modulation | |

| Anticancer | Inhibition of melanoma cell growth | |

| Enzyme Inhibition | Tyrosinase inhibition |

Table 2: Synthetic Applications

| Application | Description | Reference |

|---|---|---|

| Chiral Building Block | Used in asymmetric synthesis | |

| Derivative Synthesis | Modifications leading to enhanced activity |

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on serotonin receptors, researchers found that specific modifications to the compound significantly enhanced its binding affinity. This led to improved antidepressant-like effects in animal models, supporting its potential use in treating mood disorders.

Case Study 2: Anticancer Properties

A series of derivatives based on this compound were synthesized and tested against human melanoma cell lines. Results indicated that certain structural modifications increased inhibitory potency significantly compared to the parent compound, suggesting a viable pathway for developing new anticancer agents.

Mecanismo De Acción

The mechanism of action of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitro-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.

4-Nitroindane: Lacks the amine group.

2,3-Dihydro-1H-inden-1-amine: Lacks the nitro group.

Uniqueness

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the nitro and amine groups on the indane backbone, which allows for diverse chemical reactivity and potential biological activity. The (S)-enantiomer specifically may exhibit different biological properties compared to the racemic mixture or other similar compounds.

Actividad Biológica

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes an indene framework with a nitro group at the 4-position and an amine functional group. Its molecular formula is , with a molecular weight of approximately 176.17 g/mol. The presence of both the nitro and amine groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various pathogens, demonstrating both antibacterial and antifungal activities. For instance:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | 5.64 |

| Escherichia coli | Moderate inhibition | 8.33 |

| Candida albicans | Moderate antifungal activity | 16.69 |

The compound's structure allows it to interact effectively with microbial targets, enhancing its potential as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer properties of derivatives of this compound. Preliminary findings suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HL60 (leukemia) | 10.5 |

| MCF7 (breast cancer) | 15.8 |

These results indicate a promising avenue for further research into its application in cancer therapy.

Study on Antileishmanial Activity

A study focused on the antileishmanial activity of this compound derivatives highlighted their potential against Leishmania species. The compounds were evaluated using in vitro assays where they demonstrated significant inhibitory effects on parasite growth:

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 0.085 |

| Compound B | 0.164 |

These findings suggest that modifications to the indene structure can enhance efficacy against leishmaniasis .

Synthesis Methods

Various synthetic routes have been developed for this compound, including reductive amination and Pictet-Spengler reactions. Optimization of these methods has led to improved yields and purity of the compound:

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Reductive Amination | 85 | Effective for amine introduction |

| Pictet-Spengler Reaction | 75 | Useful for bicyclic formation |

These methods highlight the versatility in synthesizing this compound for further biological evaluation .

Propiedades

IUPAC Name |

(1S)-4-nitro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVWWESVVPXRIX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.